Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate
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Overview
Description
Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The synthesis begins with the formation of the indole core through a Vilsmeier formylation reaction, where a 4-bromo-1H-indole is treated with a formylating agent to introduce a formyl group at the 3-position.
Protection of Functional Groups: The formyl group is then reduced to an alcohol, which is subsequently protected using tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
Introduction of the Triazole Moiety: The triazole moiety is introduced through a nucleophilic substitution reaction, where the protected alcohol is reacted with a triazole derivative under basic conditions.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, where the intermediate compound is treated with an appropriate cyclizing agent.
Final Deprotection and Purification: The final step involves the deprotection of the tert-butyl(dimethyl)silyl group and purification of the target compound using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- Tert-butyl (2R)-2-oxiranylmethyl carbonate .
- Tert-butyl peroxybenzoate .
Uniqueness
The presence of the oxane ring and triazole moiety differentiates it from other indole derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H30N4O4 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)31-22(28)27-19(9-11-30-21-6-4-5-10-29-21)13-18-12-17(7-8-20(18)27)14-26-16-24-15-25-26/h7-8,12-13,15-16,21H,4-6,9-11,14H2,1-3H3 |
InChI Key |
KMJSLKJFGVEFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CN3C=NC=N3)C=C1CCOC4CCCCO4 |
Origin of Product |
United States |
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